Product packaging for Angiotensin I, val(5)-(Cat. No.:CAS No. 484-43-5)

Angiotensin I, val(5)-

Cat. No.: B1587165
CAS No.: 484-43-5
M. Wt: 1282.4 g/mol
InChI Key: XUNYEIPUKIFIHI-OYFMMMBFSA-N
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Description

Contextualization within the Renin-Angiotensin System (RAS)

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. nih.gov The process begins when the enzyme renin, produced by the kidneys, cleaves a precursor protein called angiotensinogen (B3276523), which is synthesized by the liver. nih.govapexbt.com This cleavage produces the decapeptide (a peptide with ten amino acids) Angiotensin I. apexbt.comnih.gov In its standard form, Angiotensin I is biologically inert and serves primarily as a substrate for Angiotensin-Converting Enzyme (ACE). nih.govechelon-inc.comechelon-inc.com ACE, found predominantly in the endothelial cells of the lungs, removes two amino acids from the C-terminal end of Angiotensin I to form the highly active octapeptide, Angiotensin II. nih.govapexbt.comnih.gov Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone (B195564), both of which lead to an increase in blood pressure. nih.govapexbt.com Angiotensin I, val(5)- is a specific variant of Angiotensin I and functions as a precursor within this same pathway. echelon-inc.comechelon-inc.com

Defining the Chemical Entity: Angiotensin I with Valine at Position 5

Angiotensin I, val(5)-, also known as [Val5]-Angiotensin I, is a variant of the Angiotensin I peptide. The key distinction lies in the amino acid at the fifth position of its ten-amino-acid sequence. While the common human form of Angiotensin I contains an isoleucine residue at this position ([Ile5]-Angiotensin I), this variant has a valine residue instead. nih.gov This substitution is notably found in bovine species. moleculardepot.com The full amino acid sequence for Angiotensin I, val(5)- is Asp-Arg-Val-Tyr-Val-His-Pro-Phe-His-Leu. moleculardepot.com Like its isoleucine counterpart, it is a decapeptide that acts as a substrate for Angiotensin-Converting Enzyme (ACE), which converts it into the corresponding [Val5]-Angiotensin II. echelon-inc.comechelon-inc.com

Below is a table detailing the chemical properties of Angiotensin I, val(5)-.

PropertyValueSource
Full Name Angiotensin I, valine(5)-N/A
Common Name [Val5]-Angiotensin I (Bovine) moleculardepot.com
Amino Acid Sequence Asp-Arg-Val-Tyr-Val-His-Pro-Phe-His-Leu moleculardepot.com
Molecular Formula C59H86N16O (Varies slightly based on source/salt form) abbexa.com
Molecular Weight ~1282.4 g/mol moleculardepot.com

Significance of Amino Acid Substitution at Position 5 in Angiotensin Research

The substitution of an amino acid at position 5 of the Angiotensin I peptide has been a significant tool in physiological and pharmacological research, allowing for a deeper understanding of the Renin-Angiotensin System.

Differential Biological Activity: Research comparing the biological activities of different Angiotensin II analogs has revealed significant differences. For instance, [Ile5]-Angiotensin II (the natural human form) demonstrates significantly stronger pressor (blood pressure raising) and steroidogenic (aldosterone-stimulating) actions in humans compared to [Asn1, Val5]-Angiotensin II. nih.gov The duration of the pressor effect is also notably longer for the isoleucine form. nih.gov This highlights that the amino acid at position 5 is a key determinant of the ultimate biological potency of the resulting Angiotensin II molecule.

Substrate for ACE: Despite the difference in the resulting biological activity, [Val5]-Angiotensin I still serves as an effective substrate for Angiotensin-Converting Enzyme. Studies have shown that ACE can convert various Angiotensin I analogs, including those with substitutions at position 5, into their corresponding Angiotensin II forms. ahajournals.orgahajournals.org However, the precise kinetics can vary. The structural integrity of the C-terminal end of Angiotensin I (positions 8-10) is more critical for ACE binding and cleavage than the amino acid at position 5. ahajournals.orgahajournals.org

Research Applications: The existence of different natural and synthetic analogs like [Val5]-Angiotensin I has been invaluable for research. It allows scientists to:

Delineate Endogenous vs. Exogenous Effects: In experimental models, researchers can infuse [Val5]-Angiotensin II into an animal (like a rat, whose native form is [Ile5]-Angiotensin II) and then specifically measure both the infused [Val5]-Angiotensin II and the endogenously produced [Ile5]-Angiotensin II. nih.govahajournals.org This technique has been crucial in demonstrating that an infusion of one type of Angiotensin II can stimulate the production of the body's own native Angiotensin II, a process of local amplification within tissues like the kidney. nih.govahajournals.org

Investigate Receptor Binding and Specificity: Using different analogs helps in characterizing the binding affinities and specificities of Angiotensin receptors (AT1 and AT2). sigmaaldrich.com The subtle change from isoleucine to valine can influence how the peptide interacts with its receptor, providing insights into the structural requirements for receptor activation.

Develop Immunoassays: The development of specific antibodies that can distinguish between [Val5]-Angiotensin II and [Ile5]-Angiotensin II allows for precise measurement in complex biological samples, which is fundamental for quantitative physiological studies. nih.gov

The table below summarizes the comparative aspects of Angiotensin I/II variants discussed.

Feature[Ile5]-Angiotensin (Human)[Val5]-Angiotensin (Bovine)Significance in Research
Position 5 Amino Acid Isoleucine (Ile)Valine (Val)The primary structural difference. nih.gov
Role as ACE Substrate Natural substrate for human ACE. apexbt.comEffective substrate for ACE. ahajournals.orgahajournals.orgAllows for the study of ACE kinetics with different analogs.
Resulting Angiotensin II Potency Higher pressor and steroidogenic activity in humans. nih.govLower pressor and steroidogenic activity in humans. nih.govDemonstrates the functional importance of the position 5 residue for biological effect.
Use in Infusion Studies Serves as the baseline for endogenous production. nih.govUsed as an exogenous agent to study the RAS response without interfering with measurements of the native form. nih.govahajournals.orgEnables differentiation between administered and internally generated peptides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H87N17O14 B1587165 Angiotensin I, val(5)- CAS No. 484-43-5

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H87N17O14/c1-32(2)22-40(62)51(82)71-43(25-37-28-65-30-68-37)53(84)74-45(24-35-12-8-7-9-13-35)59(90)78-21-11-15-47(78)56(87)72-44(26-38-29-66-31-69-38)55(86)77-50(34(5)6)58(89)73-42(23-36-16-18-39(79)19-17-36)54(85)76-49(33(3)4)57(88)70-41(14-10-20-67-61(63)64)52(83)75-46(60(91)92)27-48(80)81/h7-9,12-13,16-19,28-34,40-47,49-50,79H,10-11,14-15,20-27,62H2,1-6H3,(H,65,68)(H,66,69)(H,70,88)(H,71,82)(H,72,87)(H,73,89)(H,74,84)(H,75,83)(H,76,85)(H,77,86)(H,80,81)(H,91,92)(H4,63,64,67)/t40-,41-,42-,43-,44-,45-,46-,47-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNYEIPUKIFIHI-OYFMMMBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H87N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-43-5
Record name Angiotensin I, val(5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Biology and Biosynthesis of Angiotensin I, Val 5

Genetic Determinants of Valine at Position 5 in Angiotensinogen (B3276523)

The amino acid sequence of angiotensinogen, and consequently Angiotensin I, is determined by the AGT gene. The specific presence of a valine residue at position 5 of Angiotensin I is a result of the genetic sequence of this gene.

Overview of Angiotensinogen Gene Variants and Polymorphisms

The human AGT gene, located on chromosome 1q42-q43, is known to have several polymorphic sites. oup.comnih.govahajournals.org These single nucleotide polymorphisms (SNPs) can lead to variations in the amino acid sequence of the angiotensinogen protein and have been studied for their association with cardiovascular diseases. nih.govahajournals.org Some of the most widely researched human AGT polymorphisms include M235T (a methionine to threonine substitution at position 235) and T174M (a threonine to methionine substitution at position 174). nih.govahajournals.orgoup.com These variants have been linked to differences in plasma angiotensinogen levels. ahajournals.org

However, the presence of a valine at position 5 of the subsequent Angiotensin I peptide, denoted as Angiotensin I, val(5)-, is characteristic of bovine angiotensinogen. nih.gov In humans, the corresponding amino acid at this position is typically isoleucine, resulting in the formation of Angiotensin I, ile(5)-. nih.gov While numerous polymorphisms of the human AGT gene have been identified, a common polymorphism resulting in a valine at this specific position in the human population has not been prominently documented in the scientific literature. Therefore, Angiotensin I, val(5)- is primarily considered a variant found in non-human species and is utilized in experimental research.

Common Human AGT Gene Polymorphisms Location Amino Acid Change Significance
M235T (rs699)Exon 2Methionine to Threonine at position 235Associated with increased plasma angiotensinogen concentrations and risk of essential hypertension. ahajournals.org
T174M (rs4762)Exon 2Threonine to Methionine at position 174Linked to variations in angiotensinogen levels. nih.govahajournals.org
A-6G (rs5051)Promoter RegionAdenine to GuanineMay affect AGT gene transcription and expression levels.
G-217A (rs5049)Promoter RegionGuanine to AdenineStudied in relation to hypertension and cardiovascular disease.

This table presents some of the well-documented polymorphisms in the human angiotensinogen gene. The Val(5) variant of Angiotensin I is not a result of these common human polymorphisms.

Transgenic Animal Models Overexpressing Val(5)-Angiotensinogen

To investigate the physiological consequences of altered angiotensinogen, researchers have developed transgenic animal models. A notable example is a transgenic rat line that overexpresses a mutated form of the native rat angiotensinogen, leading to the production of Val(5)-Angiotensin II, and by extension, its precursor Angiotensin I, val(5)-. nih.gov These models have been instrumental in elucidating the role of the renin-angiotensin system in blood pressure regulation.

In one such study, male homozygous transgenic rats exhibited a roughly 20-fold increase in plasma angiotensinogen levels. nih.gov This overexpression resulted in significant physiological changes, including an increase in systolic blood pressure by 26 mmHg compared to non-transgenic controls. nih.gov The study also noted a twofold increase in total plasma Angiotensin II and a 1.7-fold increase in kidney Angiotensin II levels. nih.gov Interestingly, while total renin activity was elevated, plasma renin concentrations were decreased by 46%, suggesting a complex feedback mechanism. nih.gov Heterozygous transgenic rats, with a tenfold higher plasma angiotensinogen level, showed an intermediate phenotype with a 17 mmHg increase in systolic blood pressure. nih.gov These findings from transgenic models underscore the critical role of angiotensinogen levels in determining the activity of the renin-angiotensin system and influencing blood pressure.

Research Findings in Transgenic Rats Overexpressing Val(5)-Angiotensinogen
Parameter Observation in Homozygous Transgenic Rats (vs. Controls)
Plasma Angiotensinogen~20-fold increase nih.gov
Systolic Blood Pressure+26 mmHg increase nih.gov
Plasma Renin Activity~2-fold increase nih.gov
Total Plasma Angiotensin II~2-fold increase nih.gov
Kidney Angiotensin II~1.7-fold increase nih.gov
Plasma Renin Concentration46% decrease nih.gov
Endogenous Ile(5)-Ang I and II93-94% decrease nih.gov

Renin-Mediated Cleavage of Val(5)-Angiotensinogen to Angiotensin I, val(5)-

The formation of Angiotensin I is the rate-limiting step in the renin-angiotensin system cascade. nih.gov This crucial step is catalyzed by the enzyme renin, a highly specific aspartic protease. nih.govphysiology.org Renin is primarily synthesized and secreted by the juxtaglomerular cells of the kidney. physiology.org

Renin acts on its sole known substrate, angiotensinogen, to cleave the peptide bond between Leucine (Leu) at position 10 and Valine (Val) at position 11 of the N-terminal region of human angiotensinogen. nih.gov This cleavage releases the decapeptide Angiotensin I. In the case of bovine angiotensinogen, or a genetically modified angiotensinogen containing valine at the fifth position, renin would similarly cleave the precursor to yield Angiotensin I, val(5)-. The sequence of this specific variant is Asp-Arg-Val-Tyr-Val-His-Pro-Phe-His-Leu.

Enzymatic Processing and Metabolism of Angiotensin I, Val 5

Angiotensin-Converting Enzyme (ACE)-Dependent Conversion to Angiotensin II, val(5)-

The most well-characterized metabolic pathway for Angiotensin I, val(5)- is its conversion to the potent vasoconstrictor, Angiotensin II, val(5)-. This reaction is catalyzed by Angiotensin-Converting Enzyme (ACE), a dipeptidyl carboxypeptidase that cleaves the C-terminal dipeptide, His-Leu, from Angiotensin I, val(5)-.

Kinetics and Specificity of ACE for Angiotensin I, val(5)-

Angiotensin I, val(5)- serves as a substrate for ACE, and its conversion to Angiotensin II, val(5)- is a critical step in the activation of the RAS. While specific kinetic parameters for the valine-5 variant are not extensively detailed in publicly available literature, the general mechanism of ACE action on Angiotensin I is well-established. The enzyme exhibits a high affinity for Angiotensin I, efficiently catalyzing its conversion. The specificity of ACE is primarily directed towards the C-terminal tripeptide sequence of its substrates, with a preference for a proline residue at the antepenultimate position, which is present in Angiotensin I, val(5)-.

In vitro studies and assays frequently utilize synthetic [Val5]-Angiotensin I as a substrate to measure ACE activity, indicating its recognized role as a substrate for the enzyme.

Tissue Distribution of ACE Activity on Angiotensin I, val(5)-

ACE is widely distributed throughout the body, with significant expression in various tissues. The activity of ACE on Angiotensin I, val(5)- is therefore not confined to the circulation but also occurs at the local tissue level, contributing to the tissue-specific production of Angiotensin II, val(5)-. High concentrations of ACE are found in the lungs, endothelial cells, kidney epithelial cells, and the gastrointestinal tract. The tissue-specific conversion of Angiotensin I, val(5)- to Angiotensin II, val(5)- allows for localized regulation of RAS activity, influencing physiological processes such as blood pressure control, fluid and electrolyte balance, and tissue growth and remodeling in a site-specific manner.

Angiotensin-Converting Enzyme 2 (ACE2)-Dependent Metabolism of Angiotensin I, val(5)- to Angiotensin-(1-9), val(5)-

Other Peptidases Involved in Angiotensin I, val(5)- Degradation

Besides ACE and ACE2, other peptidases contribute to the metabolism and degradation of Angiotensin I, val(5)-, further regulating its availability for conversion to Angiotensin II, val(5)-.

Neprilysin (NEP)

Neprilysin, also known as neutral endopeptidase, is a zinc-dependent metalloprotease that can degrade a variety of peptide hormones, including angiotensins. NEP has been shown to cleave Angiotensin I at multiple sites, leading to its inactivation. One of the key actions of neprilysin on Angiotensin I is its conversion to Angiotensin-(1-7), a peptide with vasodilatory and counter-regulatory effects to Angiotensin II. The kinetic parameters for the specific degradation of Angiotensin I, val(5)- by neprilysin are not well-documented in publicly accessible resources.

Aminopeptidases

EnzymeSubstrateProduct(s)
Angiotensin-Converting Enzyme (ACE)Angiotensin I, val(5)-Angiotensin II, val(5)-
Angiotensin-Converting Enzyme 2 (ACE2)Angiotensin I, val(5)-Angiotensin-(1-9), val(5)-
Neprilysin (NEP)Angiotensin I, val(5)-Angiotensin-(1-7), val(5)- and other fragments
AminopeptidasesAngiotensin I, val(5)-Angiotensin-(2-10), val(5)-

Table 1. Summary of Enzymatic Processing of Angiotensin I, val(5)-

Prolylendopeptidase and Prolylcarboxypeptidase

The enzymatic processing of Angiotensin I, val(5)- involves a complex cascade of enzymes that generate various bioactive peptides. Among these, prolylendopeptidase (PREP), also known as prolyl oligopeptidase (POP), and prolylcarboxypeptidase (PCP) play significant roles, particularly in the pathways leading to the formation of Angiotensin-(1-7) nih.govopenophthalmologyjournal.comresearchgate.netnih.gov.

While Angiotensin-Converting Enzyme (ACE) is the primary enzyme for converting Angiotensin I to Angiotensin II, alternative pathways exist. Prolylendopeptidase can directly convert Angiotensin I to Angiotensin-(1-7) nih.govportlandpress.com. Furthermore, both prolylendopeptidase and prolylcarboxypeptidase are involved in the conversion of Angiotensin II to Angiotensin-(1-7) openophthalmologyjournal.comresearchgate.netnih.govahajournals.org. Studies on the metabolism of Angiotensin II have shown that its conversion to Angiotensin-(1-7) is reduced by inhibitors of PREP and PCP, highlighting their contribution to this metabolic step researchgate.net. Therefore, in the context of Angiotensin I, val(5)-, these enzymes contribute to its metabolism by shunting it towards the production of Angiotensin-(1-7), either directly from the parent peptide or indirectly via the Angiotensin II, val(5)- intermediate.

Formation of Downstream Metabolites of Angiotensin I, val(5)- and their Bioactivity

Angiotensin II, val(5)-

Formation: Angiotensin II, val(5)- is the primary bioactive product derived from Angiotensin I, val(5)-. This conversion is catalyzed by Angiotensin-Converting Enzyme (ACE), which cleaves the C-terminal dipeptide, His-Leu, from the ten-amino acid Angiotensin I, val(5)- to form the eight-amino acid Angiotensin II, val(5)- sigmaaldrich.comsalamanderthemes.net. This specific variant, with valine at position 5, is also known as the bovine form of Angiotensin II peptide.com.

Bioactivity: Angiotensin II, val(5)- is a powerful vasoconstrictor and a central component of the RAS. Its primary effects are mediated through the Angiotensin II Type 1 (AT1) receptor sigmaaldrich.com. The major biological activities of Angiotensin II, val(5)- include:

Vasoconstriction: It directly causes the smooth muscle of blood vessels to contract, leading to an increase in blood pressure sigmaaldrich.com.

Aldosterone (B195564) Release: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further increasing blood volume and pressure apexbt.com.

Cell Growth and Proliferation: It can act as a mitogen, contributing to the remodeling of cardiovascular tissues in pathological conditions nih.gov.

Angiotensin-(1-7) (derived from Angiotensin II, val(5)- or Angiotensin I, val(5)-)

Formation: Angiotensin-(1-7) [Ang-(1-7)] can be generated from Angiotensin I, val(5)- through several enzymatic pathways, effectively bypassing the formation of Angiotensin II, val(5)-.

From Angiotensin I, val(5)-: Tissue endopeptidases such as neprilysin (NEP) and prolylendopeptidase (PREP) can directly cleave Angiotensin I to form Ang-(1-7) nih.govportlandpress.com.

From Angiotensin II, val(5)-: Ang-(1-7) is also formed by the cleavage of a single amino acid from the C-terminus of Angiotensin II. This reaction is primarily catalyzed by Angiotensin-Converting Enzyme 2 (ACE2), but also by prolylcarboxypeptidase and prolylendopeptidase openophthalmologyjournal.comresearchgate.netnih.govportlandpress.comahajournals.org.

Bioactivity: Ang-(1-7) is now recognized as a key component of the protective arm of the RAS, often exerting effects that counteract those of Angiotensin II. Its actions are primarily mediated by the Mas receptor researchgate.netnih.gov. Key bioactivities include:

Vasodilation: It promotes vasodilation, which can help to lower blood pressure ahajournals.org.

Anti-proliferative Effects: In vascular smooth muscle cells, Ang-(1-7) has an anti-proliferative effect, inhibiting cell growth stimulated by mitogens and counteracting the effects of Angiotensin II ahajournals.org.

Cardioprotective and Anti-inflammatory Actions: Research has shown that Ang-(1-7) has anti-inflammatory, antioxidant, and anti-fibrotic properties in tissues like the heart and kidneys researchgate.netnih.gov.

Angiotensin-(1-5)

Formation: The pentapeptide Angiotensin-(1-5) [Ang-(1-5)] is a further metabolic product within the RAS cascade. It is primarily formed from the cleavage of Ang-(1-7). Studies have demonstrated that ACE mediates the conversion of Ang-(1-7) to Ang-(1-5) nih.govresearchgate.netphysiology.org. Following infusion of Angiotensin II in animal models, Ang-(1-5) was measured as a major downstream metabolite nih.gov.

Bioactivity: Once thought to be an inactive fragment, recent research has revealed that Ang-(1-5) possesses significant biological activity.

AT2 Receptor Agonism: Ang-(1-5) is a potent agonist of the Angiotensin II Type 2 (AT2) receptor phoenixpeptide.combiorxiv.org.

Vasodilation and Blood Pressure Reduction: Activation of the AT2 receptor by Ang-(1-5) leads to the release of nitric oxide (NO), inducing relaxation of arteries and lowering blood pressure in animal models phoenixpeptide.combiorxiv.org.

ANP Secretion: It has also been shown to stimulate the secretion of Atrial Natriuretic Peptide (ANP), which promotes sodium and water excretion, via the Mas receptor and a PI3K-Akt-NOS pathway phoenixpeptide.com.

Angiotensin-(3-4) (Val-Tyr)

Formation: Angiotensin-(3-4), the dipeptide Val-Tyr, is the shortest known bioactive peptide derived from the RAS cascade. It is formed through the successive hydrolysis of Angiotensin II and Angiotensin III dntb.gov.uanih.govnih.gov. This indicates its formation from the Angiotensin II, val(5)- metabolite.

Bioactivity: Despite its small size, Ang-(3-4) exhibits potent and distinct physiological effects.

Antihypertensive Action: It has been shown to have a strong antihypertensive effect in both rats and humans dntb.gov.uanih.govnih.govexplorationpub.com.

Renal Effects: Ang-(3-4) acts on proximal tubule cells in the kidney to inhibit fluid reabsorption, which leads to an increased excretion of sodium in the urine nih.govnih.gov.

Counter-regulation of AT1 Receptor: At the cellular level, Ang-(3-4) counteracts responses mediated by the AT1 receptor. It is suggested to act as an allosteric enhancer of the AT2 receptor, which in turn targets cellular ion transporters dntb.gov.uanih.govnih.gov.

Data Tables

Table 1: Enzymatic Processing of Angiotensin I, val(5)- and its Metabolites

Substrate Enzyme(s) Product(s)
Angiotensin I, val(5)- Angiotensin-Converting Enzyme (ACE) Angiotensin II, val(5)-
Angiotensin I, val(5)- Prolylendopeptidase (PREP), Neprilysin (NEP) Angiotensin-(1-7)
Angiotensin II, val(5)- ACE2, Prolylcarboxypeptidase (PCP), PREP Angiotensin-(1-7)
Angiotensin-(1-7) Angiotensin-Converting Enzyme (ACE) Angiotensin-(1-5)

Table 2: Bioactivity of Downstream Metabolites

Metabolite Primary Receptor(s) Key Bioactivities
Angiotensin II, val(5)- AT1 Vasoconstriction, Aldosterone release, Pro-proliferative
Angiotensin-(1-7) Mas Vasodilation, Anti-proliferative, Anti-inflammatory, Cardioprotective
Angiotensin-(1-5) AT2, Mas Vasodilation (NO release), Blood pressure reduction, ANP secretion

Physiological and Pathophysiological Roles of Angiotensin I, Val 5 and Its Metabolites

Direct Biological Activity of Angiotensin I, val(5)-

Angiotensin I, val(5)-, also known as [Val5]-Angiotensin I, is a decapeptide that functions primarily as a precursor molecule within the renin-angiotensin system (RAS). echelon-inc.comechelon-inc.comtebubio.com It is formed when the enzyme renin cleaves angiotensinogen (B3276523). While the most significant biological effects of the RAS are mediated by its downstream metabolite, Angiotensin II, val(5)-, some research indicates that Angiotensin I, val(5)- may possess limited direct biological activity before its conversion. chemsrc.commedchemexpress.com Generally, it is considered to have no major direct physiological function on its own, serving principally as the substrate for angiotensin-converting enzyme (ACE). wikipedia.orgebi.ac.uk

Specific in vitro studies have demonstrated that Angiotensin I, val(5)- can directly induce muscle contraction. chemsrc.commedchemexpress.com Research on isolated rat colon preparations showed that Angiotensin I, val(5)- exhibits a myotropic (muscle-contracting) effect. chemsrc.com This activity was observed even after the desensitization of other receptors, suggesting a direct action of the peptide on the muscle tissue. chemsrc.com However, it is important to note that the primary driver of muscle contraction in the renin-angiotensin system is Angiotensin II, which is a significantly more potent spasmogenic and vasoactive peptide. plos.org The direct contractile activity of Angiotensin I, val(5)- is minor compared to the effects elicited by its conversion to Angiotensin II, val(5)-.

Role of Angiotensin II, val(5)- in Hemodynamic Regulation

The conversion of Angiotensin I, val(5)- by angiotensin-converting enzyme (ACE) yields the biologically potent octapeptide, Angiotensin II, val(5)-. This metabolite is a key effector molecule in the renin-angiotensin system, playing a critical role in the regulation of blood pressure and cardiovascular homeostasis. abbiotec.comlktlabs.com It exerts its effects by binding to specific receptors, primarily the Angiotensin II Type 1 (AT1) receptor, which is found in numerous tissues, including vascular smooth muscle, the adrenal glands, and the kidneys. abbiotec.comlktlabs.com

Angiotensin II, val(5)- is a powerful vasoconstrictor. medchemexpress.com By binding to AT1 receptors on vascular smooth muscle cells, it triggers a signaling cascade that increases intracellular calcium levels, leading to muscle cell contraction. lktlabs.comwikipedia.org This narrowing of the arterioles increases systemic vascular resistance, which directly results in an elevation of blood pressure. wikipedia.orgnih.govahajournals.org

The pressor (blood pressure-increasing) activity of different Angiotensin II analogues has been compared in human studies. Research shows that the naturally occurring human form, [Ile5]-Angiotensin II, has a significantly stronger and more prolonged pressor effect than [Asn1,Val5]-Angiotensin II. nih.gov

Table 1: Comparative Pressor and Steroidogenic Effects of Angiotensin II Analogues in Humans This interactive table summarizes the findings from a comparative study on the biological activities of different Angiotensin II analogues.

AnalogueAverage Blood Pressure Increase (mmHg)Average Plasma Aldosterone (B195564) Increase (ng/100 ml)Duration of Pressor Action (min)
Asn1-,Val5-ANG II 11/121.15
Ile5-ANG II (Human) 23/202.320
Sar1-ANG II 36/304.440
Data sourced from a study comparing the infusion of 5 pmol/kg/min of each peptide in normal men. nih.gov

Angiotensin II, val(5)- is integral to maintaining the body's fluid and electrolyte balance through multiple mechanisms. wikipedia.orgabbiotec.comnih.gov It stimulates the sensation of thirst and promotes the secretion of vasopressin (antidiuretic hormone), which enhances water retention by the kidneys. wikipedia.orgabbiotec.com Furthermore, studies have shown that Angiotensin II peptides, including the [Asn1, Val5] variant, can act as ionophores, directly mediating the transport of ions like manganese across cellular membranes, highlighting a fundamental role in electrolyte movement. nih.gov In animal models, central administration of [Asp1,Val5]-Angiotensin II in ducks led to a pronounced antidiuresis (reduced urine output) and an increase in the concentration of electrolytes in the urine, demonstrating its potent effects on water and salt homeostasis. nih.gov

A primary mechanism through which Angiotensin II, val(5)- regulates fluid and electrolyte balance is by stimulating the adrenal cortex to secrete the mineralocorticoid hormone aldosterone. wikipedia.orgabbiotec.comnih.govfrontiersin.org Aldosterone then acts on the distal tubules and collecting ducts of the kidneys, promoting the reabsorption of sodium and, consequently, water into the bloodstream. wikipedia.orgfrontiersin.org This sodium retention comes at the cost of potassium excretion to maintain electrolyte neutrality. wikipedia.org The increase in sodium and water retention expands the extracellular fluid volume, contributing to an increase in blood pressure. wikipedia.org As shown in Table 1, [Asn1,Val5]-Angiotensin II is effective at stimulating aldosterone secretion, though it is less potent than the native human form. nih.gov

In addition to its indirect effects via aldosterone, Angiotensin II acts directly on the proximal tubules of the kidney to increase sodium reabsorption by stimulating the activity of Na+/H+ exchangers. lktlabs.comwikipedia.orgnih.gov

Contributions to Local Renin-Angiotensin Systems

Beyond the systemic (circulating) RAS, numerous tissues possess local RAS, including the kidneys, heart, vasculature, and nervous system. wikipedia.orgphysiology.org These local systems can generate Angiotensin II that acts in a paracrine or autocrine fashion to regulate local tissue function, either in conjunction with or independently of the systemic RAS. physiology.orgnih.gov

Table 2: Contribution of Endogenous and Exogenous Angiotensin II in Rat Kidneys During [Val5]-ANG II Infusion This interactive table shows the relative amounts of infused ([Val5]-ANG II) and endogenously produced ([Ile5]-ANG II) angiotensin in the kidneys of hypertensive rats.

Angiotensin II SourcePercentage of Total Kidney ANG II
Exogenous (infused [Val5]-ANG II) 52.5%
Endogenous (locally produced [Ile5]-ANG II) 47.5%
Data from a study on rats infused with [Val5]-ANG II, demonstrating a substantial contribution from the local renal RAS. nih.gov

This enhanced local production and accumulation of Angiotensin II within the kidney interstitium and tubular fluid can directly stimulate sodium reabsorption and contribute to the sustained high blood pressure seen in Angiotensin II-dependent hypertension. ahajournals.orgnih.gov

Intrarenal Angiotensin I, val(5)- and its Metabolites

This accumulation of Angiotensin II within the kidney is mediated, at least in part, by the Angiotensin II type 1 (AT1) receptor, suggesting a process of receptor-mediated endocytosis. nih.govahajournals.org The increased intrarenal Angiotensin II, including the metabolite of Angiotensin I, val(5)-, can then exert several effects:

It can directly stimulate sodium reabsorption in the proximal tubules. wikipedia.org

It influences glomerular filtration rate by constricting both afferent and efferent arterioles. wikipedia.org

It promotes the secretion of angiotensinogen from proximal tubule cells, creating a positive feedback loop that further enhances local Angiotensin II formation. ahajournals.org

Metabolites of Angiotensin I, such as Angiotensin-(1-7), are also formed within the kidney and can have counter-regulatory effects, often opposing the actions of Angiotensin II. physiology.org For instance, Angiotensin-(1-7) can be generated from Angiotensin I and is often associated with vasodilation and natriuresis. physiology.orgfrontiersin.org The balance between the production of Angiotensin II and other angiotensin peptides within the kidney is crucial for maintaining normal renal function. physiology.org

Cardiovascular and Neural Tissue-Specific Actions

The primary active metabolite, Angiotensin II, val(5)-, has potent effects on cardiovascular and neural tissues.

Cardiovascular Actions: Angiotensin II, val(5)- is a powerful vasoconstrictor, acting on vascular smooth muscle to increase systemic blood pressure. wikipedia.org Its pressor and steroidogenic activities, however, have been shown to be less potent than the naturally occurring human Ile(5)-Angiotensin II. nih.gov In addition to its direct vasoconstrictor effects, Angiotensin II influences cardiac function by promoting cardiomyocyte growth, which can lead to cardiac hypertrophy under pathological conditions. oup.com It also stimulates the production of aldosterone from the adrenal cortex, which in turn promotes sodium and water retention by the kidneys, further contributing to increased blood pressure. wikipedia.orgnih.gov

Neural Actions: The renin-angiotensin system is also present in the brain, where it participates in the central regulation of blood pressure. nih.gov Angiotensin II can act on specific brain regions, such as the ventrolateral medulla, to modulate cardiovascular responses. nih.gov Studies have shown that Angiotensin II receptors in the rostral ventrolateral medulla are involved in increasing blood pressure and heart rate, partly by influencing neurotransmitter release. nih.gov Furthermore, Angiotensin II can stimulate the release of vasopressin from the hypothalamus, which contributes to water retention. uj.edu.plnih.gov

Implications in Cardiovascular and Renal Diseases

Dysregulation of the renin-angiotensin system, including the pathway involving Angiotensin I, val(5)-, is a key factor in the development and progression of several cardiovascular and renal diseases.

Hypertension Development

The infusion of Angiotensin I, val(5)-'s active metabolite, Angiotensin II, val(5)-, is a well-established experimental model for inducing hypertension. nih.govahajournals.org This hypertensive effect is multifactorial. It stems from the potent vasoconstrictor action of Angiotensin II, which increases peripheral resistance. wikipedia.org Concurrently, Angiotensin II promotes sodium and water retention through its direct actions on the kidney and by stimulating aldosterone secretion. wikipedia.orgnih.gov

Research using Val(5)-Angiotensin II infusions in rats has demonstrated that this leads to a progressive increase in systolic blood pressure. nih.gov A critical finding from these studies is that the infused angiotensin not only exerts its own effects but also amplifies the endogenous intrarenal RAS. nih.govnih.gov This leads to a sustained increase in total intrarenal Angiotensin II, contributing significantly to the maintenance of hypertension. nih.govahajournals.org The importance of the intrarenal RAS in hypertension is highlighted by findings that urinary angiotensinogen levels can serve as an index of intrarenal RAS activation. nih.gov

Effects of Angiotensin II Isoform Infusion on Blood Pressure and Renal Angiotensin II Levels in Rats

ParameterSham OperatedVal(5)-Ang II InfusedIle(5)-Ang II Infused
Systolic Blood Pressure (mmHg)121 ± 2206 ± 4215 ± 5
Kidney Ile(5)-Ang II (fmol/g)206.1 ± 21.9350.2 ± 63.3519.3 ± 57.4
Kidney Val(5)-Ang II (fmol/g)Not Detected389.0 ± 42.1Not Detected

Data adapted from studies on Sprague-Dawley rats, showing significant increases in blood pressure and intrarenal Angiotensin II levels following infusion. nih.gov

Renal Injury and Fibrosis

Chronic activation of the RAS, including by metabolites of Angiotensin I, val(5)-, is a major driver of renal injury and fibrosis. wjgnet.com Angiotensin II contributes to this pathology through several mechanisms:

Hemodynamic Effects: Sustained high blood pressure and intrarenal vasoconstriction can lead to glomerular hyperfiltration and injury. nih.gov

Pro-inflammatory and Pro-fibrotic Actions: Angiotensin II directly stimulates inflammation and fibrosis. nih.govresearchgate.net It promotes the synthesis of pro-fibrotic factors like transforming growth factor-β (TGF-β), which is a key mediator of glomerulosclerosis and interstitial fibrosis. oup.comphysiology.org

Oxidative Stress: Angiotensin II increases the production of reactive oxygen species (ROS) in renal cells, leading to oxidative stress and tissue damage. nih.gov

Experimental models using Val(5)-Angiotensin II infusion have been shown to induce tubulointerstitial damage and glomerular sclerosis. ahajournals.org The overactivity of both systemic and intrarenal RAS is a hallmark of the progression of chronic kidney disease (CKD) and subsequent renal fibrosis. nih.govnih.gov

Cardiac Hypertrophy and Remodeling

Angiotensin II is a critical mediator of cardiac hypertrophy (an increase in heart muscle mass) and remodeling (changes in the size, shape, and function of the heart). oup.comahajournals.org These changes are initially adaptive responses to conditions like hypertension but become maladaptive over time, leading to heart failure. oup.comanatoljcardiol.com

The mechanisms by which Angiotensin II, the active metabolite of Angiotensin I, val(5)-, promotes these changes include:

Direct Growth Effects: Angiotensin II acts directly on cardiomyocytes to promote protein synthesis and cell growth. oup.com

Induction of Fibrosis: It stimulates cardiac fibroblasts to proliferate and produce extracellular matrix proteins, leading to interstitial fibrosis. oup.com

Upregulation of Other Growth Factors: Angiotensin II stimulates the expression of other pro-hypertrophic factors, such as TGF-β, creating a signaling network that drives remodeling. oup.com

Studies have shown that Angiotensin II infusion in animal models leads to a significant increase in markers of cardiac hypertrophy and fibrosis. ahajournals.orgnih.gov This process is largely mediated by the AT1 receptor. oup.com

Research Findings on Angiotensin II-Induced Cardiac Remodeling

FindingMechanismKey MediatorReference
Induces hypertrophic growth of cardiomyocytesDirect stimulation of protein synthesisAngiotensin II oup.com
Promotes proliferation of cardiac fibroblastsPhenotypic conversion to myofibroblastsTGF-β1 oup.com
Increases deposition of extracellular matrix proteinsCollagen, fibronectin productionTGF-β1 oup.com
Activates intracellular signaling cascadesApoptosis signal-regulating kinase 1 (ASK1)Superoxide ahajournals.org

Metabolic and Endocrine System Interplay

The renin-angiotensin system, including the pathway initiated by Angiotensin I, val(5)-, has significant interactions with metabolic and endocrine functions. A key aspect of this interplay is its connection to insulin (B600854) resistance and the metabolic syndrome. ahajournals.org

Several components of the RAS are present in adipose tissue, and an overactive adipose RAS is linked to obesity and insulin resistance. ahajournals.org Angiotensin II can interfere with insulin signaling pathways, potentially contributing to the metabolic abnormalities seen in metabolic syndrome. ahajournals.org

In terms of endocrine interactions, the most prominent is the stimulation of aldosterone secretion from the adrenal cortex by Angiotensin II. wikipedia.orgnih.gov Aldosterone is a mineralocorticoid hormone that plays a central role in regulating electrolyte and water balance. Its primary action is to increase sodium reabsorption and potassium excretion in the kidneys. uj.edu.pl This effect on sodium and water retention is a crucial component of how the RAS regulates blood volume and blood pressure. nih.gov The steroidogenic action of Val(5)-Angiotensin II has been found to be less potent than that of the native Ile(5)-Angiotensin II. nih.gov

Impact on Glucose Metabolism and Insulin Sensitivity

Val(5)-Angiotensin II, an analog of the more common Isoleucine-5 Angiotensin II, acts as a potent agonist for the Angiotensin II type 1 (AT1) receptor. sigmaaldrich.com Activation of the classical RAS axis, primarily through Angiotensin II signaling, is generally associated with impaired glucose metabolism and the development of insulin resistance. nih.gov In contrast, the ACE2/Angiotensin-(1-7)/Mas receptor axis has a protective role, enhancing glucose tolerance and insulin sensitivity. nih.govnih.gov

Angiotensin II contributes to insulin resistance through several mechanisms. It can interfere with insulin signaling pathways in key metabolic tissues such as skeletal muscle, adipose tissue, and the liver. nih.govmdpi.com In vascular tissues and insulin-sensitive cells, Angiotensin II has been shown to inhibit the insulin-mediated activation of the phosphatidylinositol-3-kinase (PI3K) pathway. lktlabs.com This inhibition impairs the translocation of glucose transporter 4 (GLUT4) to the cell membrane, leading to reduced glucose uptake. lktlabs.com Furthermore, Angiotensin II can promote the production of reactive oxygen species (ROS), leading to oxidative stress, which is a known contributor to insulin resistance. researchgate.net

Conversely, the counter-regulatory axis of the RAS, centered around Angiotensin-(1-7), opposes the detrimental metabolic effects of Angiotensin II. Angiotensin-(1-7) can improve insulin sensitivity by activating the PI3K/Akt pathway in skeletal muscle, leading to increased insulin-induced glucose uptake. nih.gov It also has anti-inflammatory and anti-oxidative stress effects that contribute to its beneficial metabolic profile. nih.gov Studies have shown that Angiotensin-(1-7) can enhance glucose tolerance, protect pancreatic β-cells, and increase insulin secretion. nih.gov

The following table summarizes the contrasting effects of the major metabolites of Angiotensin I, val(5)- on glucose metabolism and insulin sensitivity.

FeatureVal(5)-Angiotensin II (via AT1 Receptor)Angiotensin-(1-7) (via Mas Receptor)
Overall Effect on Insulin Sensitivity DecreasesIncreases
Glucose Uptake in Peripheral Tissues InhibitsEnhances
Insulin Signaling (PI3K/Akt Pathway) InhibitsStimulates
Oxidative Stress IncreasesDecreases
Inflammation PromotesReduces
Pancreatic β-cell Function Can impairProtects and enhances

Research has provided specific data on how modulation of the renin-angiotensin system affects metabolic parameters. For instance, blockade of the AT1 receptor with drugs like valsartan (B143634) has been shown to improve insulin sensitivity and adipose tissue function in humans with impaired glucose metabolism. plos.org One study demonstrated that 26 weeks of valsartan treatment significantly reduced adipocyte size and increased adipose tissue blood flow, both of which are associated with improved insulin sensitivity. oup.com

The table below presents findings from a study on the effects of valsartan on adipose tissue function and insulin sensitivity.

ParameterPlacebo Group (Change after 26 weeks)Valsartan Group (Change after 26 weeks)p-value
Mean Adipocyte Size (μm²) IncreaseSignificant Decrease<0.001
Fasting Adipose Tissue Blood Flow (mL/100g/min) No significant changeIncreased0.043
Postprandial Adipose Tissue Blood Flow (mL/100g/min) No significant changeIncreased0.049
Insulin Sensitivity (hyperinsulinemic-euglycemic clamp) No significant changeImproved<0.05

Adapted from a randomized, double-blind, placebo-controlled parallel-group study. oup.com

Furthermore, animal studies have quantified the positive effects of Angiotensin-(1-7) on glucose metabolism. In a study using high-fat-fed mice, chronic infusion of Angiotensin-(1-7) improved whole-body insulin sensitivity, as evidenced by an increased glucose infusion rate required to maintain euglycemia during a hyperinsulinemic-euglycemic clamp. This improvement was attributed to enhanced glucose uptake into skeletal muscle. plos.org

The following table summarizes key findings from this animal study.

ParameterHigh-Fat Diet + VehicleHigh-Fat Diet + Angiotensin-(1-7)p-value
Glucose Infusion Rate (mg/kg/min) 16 ± 131 ± 50.017
Glucose Disappearance Rate (mg/kg/min) 20 ± 234 ± 50.049
Skeletal Muscle Glucose Uptake BaselineEnhancedSignificant

Data from a study on high-fat fed mice. plos.org

Molecular Interactions and Receptor Pharmacology of Val 5 Angiotensin Peptides

Receptor Binding Characteristics of Angiotensin II, val(5)-

The octapeptide Angiotensin II, with valine at position 5 ([Val(5)]-Ang II), is a potent agonist of angiotensin receptors. ahajournals.org Its binding affinity and specificity for the two major subtypes of the Angiotensin II receptor, AT1R and AT2R, are crucial determinants of its physiological and pathological effects. While both the naturally occurring human form, [Ile(5)]-Angiotensin II, and the bovine form, [Val(5)]-Angiotensin II, exhibit similar biological activities, subtle differences in their receptor interactions have been noted in various studies. nih.gov

Angiotensin II Type 1 Receptor (AT1R) Binding Specificity

[Val(5)]-Angiotensin II demonstrates high-affinity binding to the Angiotensin II Type 1 Receptor (AT1R), which mediates the classical vasoconstrictor and aldosterone-stimulating effects of Angiotensin II. Studies have shown that the binding affinity of [Val(5)]-Ang II to AT1R is comparable to that of the native human [Ile(5)]-Ang II. nih.gov The interaction is characterized by a high binding affinity, as indicated by low nanomolar Ki values in competitive binding assays. nih.gov

Research into biased agonism at the AT1R has revealed that modifications at position 5 can influence the downstream signaling pathways. For instance, studies on a series of Angiotensin II analogs with varied substitutions at position 5 have suggested that increasing the size of the amino acid at this position can lead to a proportional increase in AT1R-dependent β-arrestin activation. nih.govresearchgate.net This indicates that the valine at position 5 plays a role not only in receptor affinity but also in determining the functional selectivity of the ligand.

Table 1: Binding Affinity of Angiotensin Analogs at AT1 Receptor

Compound AT1R Binding Affinity (pKi) Source
Valsartan (B143634) 7.65 ± 0.12 researchgate.net
Telmisartan 8.19 ± 0.04 researchgate.net
Losartan (B1675146) 7.17 ± 0.07 researchgate.net
Candesartan 8.61 ± 0.21 researchgate.net
[Val(5)]-Angiotensin II Ki = 11-18 nM (in rat brain nuclei) nih.gov

Angiotensin II Type 2 Receptor (AT2R) Binding Characteristics

The Angiotensin II Type 2 Receptor (AT2R) often mediates effects that counterbalance those of AT1R activation. Similar to its interaction with AT1R, [Val(5)]-Angiotensin II binds to the AT2R with high affinity. nih.gov Competitive binding assays have demonstrated that [Val(5)]-Ang II and [Ile(5)]-Ang II have similar Ki values for AT2R in rat brain nuclei, in the range of 11-18 nM. nih.gov

However, structure-activity relationship studies have shown that substitutions at position 5 can significantly alter the selectivity for AT2R over AT1R. For example, the substitution of isoleucine with other residues has been explored to develop AT2R-selective ligands. ahajournals.org While [Val(5)]-Ang II itself is not highly selective, modifications around the Tyr(4)-Ile(5) region are a key strategy in designing AT2R-selective peptidomimetics. ahajournals.org

Table 2: Binding Affinity of Angiotensin Analogs at AT2 Receptor

Compound AT2R Binding Affinity (Ki/IC50) Selectivity (AT1R/AT2R) Source
[Val(5)]-Angiotensin II Ki = 11-18 nM ~1 nih.gov
Angiotensin-(1-7) Ki = 104 µM (low affinity) - nih.gov
Sarile ([Sar1, Ile8]-Ang II) Ki = 0.18 nM Equipotent mdpi.com
Novel AT2R Agonist (DRVYIYPF) Ki = 3 nM 18,000-fold for AT2R tandfonline.com

Interactions of Angiotensin-(1-7) (with Valine at Position 5) with Mas Receptor

Angiotensin-(1-7) [Ang-(1-7)] is a heptapeptide (B1575542) with recognized counter-regulatory effects to Angiotensin II, primarily mediated through the G protein-coupled receptor Mas. nih.govnih.gov The canonical form of Ang-(1-7) contains isoleucine at position 5.

Based on available scientific literature, there is a significant lack of research specifically investigating the interaction of Angiotensin-(1-7) with a valine substitution at position 5 ([Val(5)]-Ang-(1-7)) with the Mas receptor. Studies have predominantly focused on the native [Ile(5)]-Ang-(1-7) and its binding and activation of the Mas receptor. nih.govfrontiersin.orgahajournals.org The binding of [Ile(5)]-Ang-(1-7) to the Mas receptor initiates signaling cascades that often oppose the actions of the AT1R, leading to vasodilation and anti-proliferative effects. nih.gov

While the biological activities of [Val(5)]-Angiotensin II and [Ile(5)]-Angiotensin II are considered similar, it cannot be assumed that [Val(5)]-Ang-(1-7) would exhibit identical or even significant binding and activity at the Mas receptor without direct experimental evidence. The structural nuances introduced by the valine substitution could potentially alter the peptide's conformation and its ability to interact effectively with the Mas receptor binding pocket. Therefore, the pharmacology of [Val(5)]-Ang-(1-7) at the Mas receptor remains an uncharacterized area requiring further investigation.

Structure-Activity Relationship (SAR) Studies Focusing on Valine at Position 5

Structure-activity relationship (SAR) studies have been instrumental in elucidating the role of individual amino acid residues in the biological activity of angiotensin peptides. The substitution of the amino acid at position 5 has been a key area of this research.

Influence of Valine Substitution on Peptide Conformation and Binding Sites

More recent studies have highlighted that substitutions at position 5 can influence the signaling bias of Angiotensin II analogs at the AT1R. nih.govresearchgate.net This suggests that the side chain of the amino acid at this position can modulate the interaction with the receptor in a way that favors certain downstream signaling pathways, such as β-arrestin activation, over others. nih.govresearchgate.net Furthermore, modifications around the Tyr(4)-Ile(5) motif have been a successful strategy for developing AT2R-selective ligands, underscoring the importance of this region in determining receptor selectivity. ahajournals.org

Computational Modeling of Receptor-Ligand Interactions

Computational modeling has provided valuable insights into the binding modes of angiotensin peptides and their analogs with their receptors. diva-portal.orgplos.org These models help in visualizing the key interactions between the ligand and the receptor at an atomic level. For Angiotensin II, computational studies have highlighted the importance of a charge relay system and the spatial arrangement of aromatic residues for receptor activation. mdpi.com

While specific computational models focusing exclusively on [Val(5)]-Angiotensin II are not extensively detailed in the provided results, general models of Angiotensin II binding to AT1R and AT2R provide a framework for understanding the role of the valine at position 5. diva-portal.orgplos.org These models show that the central part of the peptide, including position 5, is crucial for establishing the correct orientation within the receptor's binding pocket. acs.org The hydrophobic nature of the valine side chain likely contributes to favorable interactions within the lipophilic pockets of the receptor. Molecular dynamics simulations have shown that the presence of valine at position 3 allows for high motility and the adoption of various random conformations, suggesting that a similar flexibility might be conferred when it is at position 5, which could be important for receptor activation. preprints.org

Docking studies of non-peptide antagonists, such as valsartan, which has a valine-like moiety, have identified key interactions with residues in the transmembrane domains of the AT1 receptor. nih.gov These studies further underscore the importance of the structural features mimicked by the valine residue in achieving high-affinity receptor binding.

Intracellular Signaling Cascades Activated by Val(5)-Angiotensin Peptides

The intracellular signaling cascades initiated by Val(5)-angiotensin peptides, primarily through the action of its active form, Val(5)-Angiotensin II, are complex and multifaceted. Activation begins with the binding of the peptide to its cell surface receptors, which triggers a series of intracellular events crucial for its physiological and pathophysiological effects. The majority of these actions are mediated by the Angiotensin II type 1 (AT1) receptor, a G protein-coupled receptor (GPCR). nih.govlktlabs.comnih.gov

Upon binding of Val(5)-Angiotensin II to the AT1 receptor, a critical event that occurs is the receptor-mediated endocytosis, or internalization, of the ligand-receptor complex. ahajournals.orgahajournals.org This process is not merely for signal termination but serves as a mechanism for the uptake of extracellular angiotensin II and as a platform for sustained intracellular signaling. nih.govnih.gov Studies utilizing Val(5)-Angiotensin II have been instrumental in demonstrating that this internalization contributes significantly to the total intracellular and intrarenal pool of angiotensin II, a process that can be blocked by AT1 receptor antagonists like losartan. ahajournals.orgphysiology.orgnih.gov

Research in rabbit proximal tubule (PT) cells has shown that the endocytic pathway for the AT1 receptor-Val(5)-Angiotensin II complex is dependent on cytoskeleton microtubules rather than the classic clathrin-coated pit pathway. nih.govphysiology.org Inhibition of microtubules with colchicine (B1669291) or tyrosine phosphatases with phenylarsine (B13959437) oxide (PAO) was found to prevent the intracellular accumulation of Val(5)-Angiotensin II. physiology.org This microtubule-dependent uptake is functionally significant, as it is linked to the regulation of the sodium and hydrogen exchanger-3 (NHE-3) expression in these cells. nih.gov

Once internalized, the Val(5)-Angiotensin II-AT1 receptor complex can activate several downstream signaling cascades:

Phospholipase C (PLC) and Calcium Mobilization: In cultured rat proximal tubule cells, apical application of angiotensin II has been shown to stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3). physiology.org This signaling is dependent on receptor endocytosis via microtubules. physiology.org The activation of the PLC/IP3 pathway ultimately leads to an increase in intracellular calcium concentrations ([Ca2+]). lktlabs.comnih.gov This rise in cytoplasmic [Ca2+] can be followed by an increase in intranuclear [Ca2+], suggesting a role in regulating nuclear events. nih.gov

MAPK/NF-κB Pathway: Studies involving the infusion of Val(5)-Angiotensin II in rats have demonstrated the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. physiology.org This cascade is implicated in the positive feedback mechanism where intracellular angiotensin II augments the expression of angiotensinogen (B3276523). physiology.org

Regulation of cAMP: In rabbit proximal tubule cells, the AT1 receptor-mediated endocytosis of Val(5)-Angiotensin II leads to an inhibition of both basal and forskolin-stimulated intracellular cyclic AMP (cAMP) production. physiology.org This effect was prevented by various inhibitors of endocytosis, highlighting the functional link between peptide internalization and this specific signaling outcome. physiology.org

Nuclear Signaling: There is growing evidence for an intracrine role for angiotensin II, where the internalized peptide or its receptor can translocate to the nucleus and directly influence transcriptional processes. ahajournals.orgnih.gov Studies using radiolabeled Val(5)-Angiotensin II have shown its binding to isolated cell nuclei, which predominantly express AT1 receptors. nih.gov

While the AT1 receptor mediates the majority of the well-characterized signaling cascades, the Angiotensin II type 2 (AT2) receptor can also be activated, often mediating opposing effects. nih.govdiva-portal.org In the kidney, AT2 receptor activation has been linked to diuresis and natriuresis through the activation of a nitric oxide (NO)/cGMP-dependent signaling pathway. nih.gov

The following table summarizes key components of the intracellular signaling cascades activated by Val(5)-Angiotensin peptides as identified in various research findings.

Signaling ComponentRole in PathwayCell/Tissue Type StudiedResearch Findings
AT1 Receptor Primary receptor for Val(5)-Ang II, initiates endocytosis and downstream signaling.Proximal Tubule Cells, KidneyMediates uptake of Val(5)-Ang II; its blockade with losartan prevents intracellular accumulation and subsequent signaling. physiology.orgnih.govphysiology.org
Microtubules Essential for the endocytic uptake of the AT1-Ang II complex.Rabbit Proximal Tubule CellsInhibition with colchicine blocks Val(5)-Ang II accumulation, indicating a clathrin-independent pathway. nih.govphysiology.org
Tyrosine Phosphatases Regulate the endocytic process.Rabbit/Rat Proximal Tubule CellsInhibition with Phenylarsine Oxide (PAO) prevents Val(5)-Ang II accumulation and PLC-mediated signaling. physiology.org
Phospholipase C (PLC) Generates second messengers IP3 and DAG.Rat Proximal Tubule CellsActivated following microtubule-dependent endocytosis of Angiotensin II. physiology.org
Intracellular Calcium ([Ca2+]) Key second messenger, mediates various cellular responses.Vascular Smooth Muscle, Proximal Tubule CellsLevels increase upon AT1 receptor stimulation, leading to downstream effects including potential nuclear actions. lktlabs.comnih.gov
MAPK/NF-κB Signal transduction pathway involved in inflammation and gene expression.Rat KidneyActivated by intracellular Ang II, leading to increased angiotensinogen expression. physiology.org
cAMP Cyclic nucleotide second messenger.Rabbit Proximal Tubule CellsProduction is inhibited by AT1 receptor-mediated endocytosis of Val(5)-Ang II. physiology.org
AT2 Receptor Alternative receptor, often with opposing effects to AT1.Kidney TubulesActivation linked to a nitric oxide (NO)/cGMP-dependent pathway, promoting natriuresis. nih.gov

Advanced Research Methodologies for Studying Angiotensin I, Val 5

Analytical Techniques for Quantification and Identification

Accurate detection and measurement of Angiotensin I, val(5)- in complex biological matrices are fundamental to elucidating its function. Advanced analytical chemistry techniques provide the necessary sensitivity and specificity for this purpose.

UHPLC-MS/MS stands as a premier analytical tool for the precise quantification of angiotensin peptides, including variants like Angiotensin I, val(5)-. This method combines the high-resolution separation capabilities of UHPLC with the exceptional sensitivity and specificity of tandem mass spectrometry. The technique enables the detection of angiotensin peptides at very low concentrations, often in the picogram per milliliter range, which is critical for analyzing physiological levels in plasma and tissue samples.

The methodology involves a simple sample preparation step, often a protein precipitation, followed by chromatographic separation and mass spectrometric detection. The high selectivity of UHPLC-MS/MS allows for the simultaneous quantification of multiple angiotensin peptides in a single run, providing a comprehensive profile of the RAS cascade. This is a significant advantage over immunoassays, as it offers superior chromatographic separation of all known angiotensin peptides, ensuring an exceptional level of selectivity. The development of these methods is crucial for advancing cardiovascular disease research by enabling the accurate assessment of key biomarkers and enzyme activities within the RAS.

Table 1: Performance Characteristics of LC-MS/MS Methods for Angiotensin Peptide Analysis
Analyte(s)Sample MatrixMethodLimit of Quantification (LOQ) / Detection (LOD)Key FindingsReference
Angiotensin (1-7), (1-8), (1-9), (1-10)Human PlasmaLC-MS/MSLower Limit of Measurement Interval (LLMI) as low as 5 pg/mLEnabled detection and accurate quantification in healthy controls and patients with high blood pressure or chronic kidney disease.
Angiotensin II, 1-7, III, IVBovine Adrenal Microvascular Endothelial CellsLC-MS/MSLOD: 20 pg for Ang IV; 25 pg for Ang 1-7, III, IIMore selective and specific than single MS; eliminated interference from biological samples.
25 Antihypertensive Drugs (including ARBs and ACE inhibitors)SerumUHPLC-MS/MSAcceptable LOD and LOQ for all compoundsMethods developed to analyze serum samples in a clinical hypertension research project.
Angiotensin 1-10, 1-9, 1-8, 1-7, 1-5Human Plasmamicro-UHPLC-MS/MSSub-picomolar limit of detectionHighlighted the critical importance of pre-analytical sample handling for reliable results.

MALDI-MS is a powerful technique for the analysis of peptides and proteins, offering rapid, high-throughput capabilities. In the context of Angiotensin I, val(5)-, MALDI-Time-of-Flight (TOF) MS can be used for its identification and characterization. The process involves co-crystallizing the sample with a matrix material on a target plate. A pulsed laser irradiates the spot, causing desorption and ionization of the analyte molecules, which are then accelerated into a TOF mass analyzer for mass-to-charge ratio determination.

Research has demonstrated the application of liquid atmospheric pressure (AP)-MALDI mass spectrometry for analyzing [Val 5]-angiotensin I. This technique can generate predominantly multiply charged ions, which can be optimized by adjusting parameters such as the distance of the target plate from the ion transfer tube and the extraction potential difference. Furthermore, MALDI imaging has been established as a method for visualizing the spatial distribution of angiotensin metabolism directly on tissue sections, such as the kidney. This approach allows for the simultaneous localization of angiotensin metabolites and the corresponding enzyme activities, providing valuable insights into the tissue-specific regulation of the RAS. MALDI-TOF/MS has also been adapted to develop label-free binding assays for angiotensin receptors, facilitating drug discovery studies.

Table 2: Applications of MALDI-MS in Angiotensin Research
ApplicationInstrumentationSample Type / AnalyteKey Findings / AdvantagesReference
Peptide IdentificationLiquid AP-MALDI MS[Val 5]-angiotensin IDemonstrated the ability to generate and detect singly and multiply protonated analytes under specific instrumental conditions.
Molecular ImagingMALDI-TOF/TOF MSAngiotensin peptides in kidney tissueAllowed for the simultaneous localization of Angiotensin II metabolites and corresponding enzyme activities in different kidney regions.
Label-Free Binding AssayMALDI-TOF/MSAngiotensin II and AT1 receptorEnabled direct comparison of competitor affinity by quantifying dissociated Angiotensin II; suitable for high-throughput screening.

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation, identification, and purification of components in a mixture. In angiotensin research, reversed-phase HPLC (RP-HPLC) is particularly valuable for separating closely related peptide isoforms, such as [Val5]-Angiotensin I and [Ile5]-Angiotensin I. These isoforms differ by a single amino acid at position 5, which can be sufficient to alter their retention times on an RP-HPLC column, allowing for their distinct separation and subsequent analysis.

Studies have utilized HPLC to characterize angiotensins from various species. For instance, research on mouse angiotensins involved generating Angiotensin I in vitro, separating it by reverse-phase liquid chromatography, and comparing its retention time to synthetic [Val5] and [Ile5] standards. The results showed that mouse angiotensin coincided with the synthetic [Ile5] angiotensin, similar to human angiotensin. HPLC methods are also central to in vitro assays for measuring the activity of Angiotensin-I Converting Enzyme (ACE) and the efficacy of its inhibitors. These assays typically monitor the conversion of a substrate (like Hippuryl-His-Leu) to a product, with HPLC providing sensitive and precise quantification of the components.

Table 3: Comparison of Analytical Methods for ACE Inhibition Assays
MethodSubstrateKey Performance MetricsAdvantagesReference
HPLCHip-His-Leu (HHL)IC50 values for captopril (B1668294) were lower (indicating higher potency) compared to VSP. Ki value for captopril was 4.94 nM.Higher sensitivity and precision, suitable for assaying antihypertensive peptides.
Visible Spectrophotometry (VSP)Hip-His-Leu (HHL)IC50 values for captopril were higher compared to HPLC. Ki value for captopril was 7.09 nM.Can measure several samples simultaneously with simple operations, suitable for initial screening.

In Vitro Experimental Models

In vitro models are indispensable for studying the biological activity of Angiotensin I, val(5)- at the organ, tissue, and cellular levels, providing insights into its metabolism, mechanism of action, and interaction with enzymes and receptors in a controlled environment.

Isolated organ perfusion systems, such as the Langendorff-perfused heart, are powerful ex vivo models for investigating the physiology and pharmacology of the cardiovascular system. These models allow for the study of cardiac function and metabolism in the absence of systemic neural and hormonal influences. In the context of the renin-angiotensin system, the isolated perfused rat heart has been used extensively to study the cardiac production, uptake, and clearance of angiotensin peptides.

By perfusing the heart with precursors like renin and angiotensinogen (B3276523), researchers can measure the local production of Angiotensin I and its subsequent conversion to Angiotensin II. A key advantage of some modified preparations is the ability to separately collect coronary effluent and interstitial transudate, providing insights into the compartmentalization of the RAS within the heart tissue. Studies using this model have shown that the heart is capable of producing Angiotensin I and II, which can lead to higher concentrations in the cardiac tissue than in the perfusate, suggesting a functional local RAS.

Table 4: Findings from Isolated Perfused Rat Heart Studies
Perfusate ComponentsKey MeasurementMajor FindingReference
Renin and AngiotensinogenAngiotensin I levels in coronary effluent (CE) and interstitial fluid (ISF)Revealed two sites of Angiotensin I production: the interstitial fluid and a site closer to the blood compartment, possibly vascular surface-bound renin.
Renin and AngiotensinogenAngiotensin II levels in CE and ISFAngiotensin II levels were significantly higher in the interstitial fluid compared to the coronary effluent, indicating local cardiac production.
Angiotensin IAngiotensin II levels in CE and ISFThe conversion of Angiotensin I to Angiotensin II was higher in the interstitial compartment than in the intravascular space.

Cell-based assays are fundamental tools for dissecting the molecular mechanisms of Angiotensin I, val(5)- action. These assays can be designed to measure the activity of enzymes involved in its metabolism, such as Angiotensin-Converting Enzyme (ACE), or to quantify its ability to activate specific angiotensin receptors.

Fluorometric assay kits are widely available for measuring the activity of enzymes like ACE and ACE2. These assays utilize a synthetic peptide substrate that releases a quantifiable fluorescent product upon cleavage by the enzyme. This allows for the high-throughput screening of potential enzyme inhibitors or activators.

To study receptor activation, researchers often use cell lines that are engineered to express a specific receptor of interest, such as Chinese Hamster Ovary (CHO) cells transfected with the angiotensin AT2-receptor. Activation of the receptor by an agonist like an angiotensin peptide can be measured by downstream signaling events, such as the release of nitric oxide (NO), which can be detected using fluorescent dyes like DAF-FM. Primary cells, such as human aortic endothelial cells (HAEC), are also used to study more physiologically relevant responses, including NO production and changes in protein phosphorylation, providing a detailed map of the signaling network activated by the peptide.

Table 5: Examples of Cell-Based Assays in Angiotensin Research
Assay TypeCell Line / SystemTargetMeasurement PrincipleApplicationReference
Enzyme Activity AssayLysed cells or tissuesACE2Cleavage of a synthetic MCA-based peptide substrate releases a quantifiable fluorophore.Determine ACE2 activity in various samples and screen for inhibitors.
Enzyme Activity AssaySerum, plasma, cellsACECleavage of a fluorogenic peptide substrate; fluorescence is proportional to ACE activity.Measure ACE levels and screen for ACE inhibitors.
Receptor Activation AssayCHO cells transfected with AT2-receptorAT2 ReceptorMeasurement of nitric oxide (NO) release using DAF-FM staining.Screen for novel AT2 receptor agonists and study receptor-ligand interactions.
Functional AssayHuman Aortic Endothelial Cells (HAEC)Endogenous receptorsMeasurement of NO release and quantitative phosphoproteomics.Investigate the biological activity and signaling pathways of angiotensin peptides.
Inhibitory Peptide ScreeningEA.hy926 endothelial cellsACE1Measurement of NO, ET-1, and ROS levels to assess endothelial protection.Validate the vascular endothelial protective properties of novel ACE inhibitory peptides.

In Vivo Animal Models Incorporating Valine at Position 5

Animal models are indispensable for understanding the systemic effects of Angiotensin I, val(5)-. By incorporating this specific variant into living organisms, researchers can observe its direct and indirect impacts on physiological parameters, particularly those related to cardiovascular function.

Transgenic Rat Models (e.g., Val(5)-Angiotensinogen Overexpression)

To elucidate the long-term consequences of elevated levels of angiotensinogen containing a valine at position 5, a transgenic rat line (TGR) with hepatic overexpression of a mutated rat angiotensinogen was developed. This mutation leads to the production of Val(5)-Angiotensin II. nih.gov

Studies using this model have provided significant insights into the relationship between angiotensinogen levels, the renin-angiotensin system, and blood pressure regulation. Male homozygous transgenic rats exhibited a roughly 20-fold increase in plasma angiotensinogen levels, which was associated with a significant elevation in systolic blood pressure (an increase of 26 mmHg). nih.gov These animals also showed a twofold increase in plasma renin activity and total Angiotensin II levels. nih.gov In contrast, heterozygous transgenic rats displayed a 10-fold increase in plasma angiotensinogen and a more moderate rise in systolic blood pressure of 17 mmHg. nih.gov

These findings highlight the dose-dependent effect of Val(5)-angiotensinogen overexpression on blood pressure. The model further demonstrates that high levels of plasma angiotensinogen amplify the plasma and renal Angiotensin II response to changes in renal renin secretion, a mechanism that can contribute to the development of hypertension. nih.gov

Interactive Data Table: Key Findings in Transgenic Rat Models with Val(5)-Angiotensinogen Overexpression

Genetic StatusPlasma Angiotensinogen Increase (approx.)Systolic Blood Pressure Increase (ΔBP)Plasma Renin Activity Increase (approx.)Total Angiotensin II Increase (approx.)Source
Homozygous20-fold26 mmHg2-fold2-fold nih.gov
Heterozygous10-fold17 mmHgNot specifiedNot specified nih.gov

Infusion Models of Val(5)-Angiotensin Peptides

Infusion models offer a method to study the acute and chronic effects of circulating Val(5)-angiotensin peptides. In these studies, synthetic Val(5)-Angiotensin II is administered to animals, typically rats, to observe its immediate physiological responses.

Interestingly, the intrarenal accumulation of the infused Val(5)-Angiotensin II accounted for approximately 52.5% of the total kidney Angiotensin II, with the endogenous Ile(5)-Angiotensin II making up the remaining 47.5%. nih.gov This indicates that the hypertensive effect of Val(5)-Angiotensin II infusion is a combination of the direct action of the infused peptide and its ability to stimulate the production of the native form of Angiotensin II. nih.gov Another study in pithed rats showed that while both Valine(5) and Isoleucine(5) Angiotensin II caused similar increases in mean arterial pressure, only Isoleucine(5) Angiotensin II significantly increased plasma norepinephrine (B1679862) concentration. nih.gov

Interactive Data Table: Effects of Val(5)-Angiotensin II Infusion in Rats

ParameterBaselineAfter 13-day InfusionPercentage of Total Kidney Ang II from Infused Val(5)-Ang IIPercentage of Total Kidney Ang II from Endogenous Ile(5)-Ang IISource
Systolic Blood Pressure121 ± 2 mmHg206 ± 4 mmHg52.5 ± 5.3%47.5 ± 8.6% nih.gov

Computational and Cheminformatics Approaches

Computational methods provide a powerful toolkit for investigating the molecular-level details of Angiotensin I, val(5)-. These in silico approaches complement experimental studies by offering insights into the structural and functional properties of the peptide and its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov While specific QSAR models for Angiotensin I, val(5)- are not extensively documented, the principles of QSAR can be applied to understand how the substitution of isoleucine with valine at position 5 influences the peptide's activity.

QSAR models for angiotensin-converting enzyme (ACE) inhibitory peptides have been developed using various amino acid descriptors, including their hydrophobic, steric, and electrical properties. sciopen.com These models have shown that the C-terminal amino acid plays a crucial role in the ACE-inhibitory activity, with hydrophobic amino acids at this position generally leading to higher activity. nih.gov By applying similar methodologies, a QSAR model for Angiotensin I, val(5)- could be developed to predict its binding affinity to ACE and the subsequent rate of conversion to Angiotensin II, val(5)-. Such a model would involve calculating molecular descriptors for Angiotensin I, val(5)- and correlating them with experimentally determined biological activities.

Interactive Data Table: Principles of QSAR Modeling Applicable to Angiotensin I, val(5)-

QSAR PrincipleApplication to Angiotensin I, val(5)-Potential Insights
Descriptor Calculation Quantifying the physicochemical properties of the valine substitution (e.g., hydrophobicity, size, shape).Understanding how the valine at position 5 alters the overall properties of the peptide compared to the native form.
Model Building Correlating the calculated descriptors with biological activities such as ACE inhibition or receptor binding affinity.Predicting the biological potency of Angiotensin I, val(5)- and its metabolites.
Predictive Analysis Using the developed model to predict the activity of other modified angiotensin peptides.Guiding the design of novel angiotensin analogues with specific desired activities.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools for visualizing and analyzing the interaction between a ligand, such as an angiotensin peptide, and its receptor at an atomic level.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. acs.org This technique could be employed to study the binding of Angiotensin I, val(5)- to the active site of ACE. By comparing the docking score and binding interactions of Angiotensin I, val(5)- with those of the native Angiotensin I, researchers could gain insights into potential differences in their binding affinities and catalytic processing.

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions of molecules over time. acs.org An MD simulation of the Angiotensin I, val(5)-/ACE complex could reveal the stability of the binding and the key amino acid residues involved in the interaction. For instance, simulations of other ACE-inhibitory peptides have identified crucial residues like Glu384 and Glu411 in ACE that are important for peptide binding. tandfonline.com Similar simulations for Angiotensin I, val(5)- could elucidate its specific binding mechanism. Furthermore, MD simulations can be used to study the conformational dynamics of the peptide itself in different environments, which is crucial for its biological activity. acs.org

Interactive Data Table: Application of Molecular Docking and Dynamics to Angiotensin I, val(5)-

Computational TechniqueApplication to Angiotensin I, val(5)-Potential Research Findings
Molecular Docking Predicting the binding mode of Angiotensin I, val(5)- within the active site of Angiotensin-Converting Enzyme (ACE).Identification of key interacting residues, binding energy, and comparison of binding affinity with native Angiotensin I.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the Angiotensin I, val(5)-/ACE complex over time.Assessment of the stability of the complex, conformational changes in both the peptide and the enzyme, and the role of solvent molecules in the interaction.

Emerging Concepts and Future Research Directions

Therapeutic Targeting of Angiotensin I, val(5)- Pathways

The pathway initiated by Angiotensin I, val(5)- presents several key nodes for therapeutic intervention, primarily focused on mitigating the effects of its active metabolite, Val(5)-Angiotensin II. Research has demonstrated that Val(5)-Angiotensin II, much like its isoleucine counterpart, exerts its physiological effects primarily through the Angiotensin II Type 1 Receptor (AT1R). sigmaaldrich.com Targeting this pathway can be achieved by inhibiting the formation of Val(5)-Angiotensin II or by blocking its downstream receptor-mediated actions.

One major strategy involves the use of ACE inhibitors. Studies in transgenic rats engineered to overexpress angiotensinogen (B3276523) with a mutation producing Val(5)-Angiotensin II show that these animals develop hypertension. nih.govresearchgate.net Treatment with the ACE inhibitor lisinopril (B193118) effectively lowers systolic blood pressure in these models, demonstrating that blocking the conversion of Val(5)-Angiotensin I to Val(5)-Angiotensin II is a viable therapeutic approach. nih.gov

Another critical strategy is the blockade of the AT1 receptor. Infusion of Val(5)-Angiotensin II in rats not only increases blood pressure but also leads to an accumulation of the peptide within the kidneys, a process mediated by the AT1 receptor. physiology.orgoup.com Treatment with losartan (B1675146), an AT1 receptor blocker (ARB), markedly diminishes this intrarenal accumulation of Val(5)-Angiotensin II, highlighting the receptor's role in the peptide's pathological effects. oup.com More advanced molecular techniques, such as the use of small-interfering RNA (siRNA) to selectively knock down AT1 receptors, have been shown to inhibit Val(5)-Angiotensin II endocytosis in proximal tubule cells, offering a glimpse into future gene-based therapeutic possibilities. nih.gov

Furthermore, therapeutic concepts are expanding to include the modulation of the counter-regulatory arm of the RAS, specifically the ACE2/Angiotensin-(1-7)/Mas receptor axis, which generally opposes the actions of the classical Angiotensin II-AT1R axis. physiology.orgfrontiersin.org Enhancing this protective pathway could offer a novel strategy to counteract the pro-hypertensive and pro-fibrotic effects initiated by Val(5)-Angiotensin II.

Table 1: Effects of Therapeutic Interventions on Val(5)-Angiotensin Pathways in Animal Models
ModelInterventionKey FindingsReference
Transgenic rats with hepatic overexpression of Val(5)-angiotensinogenLisinopril (ACE Inhibitor)Decreased systolic blood pressure (-23 mmHg vs. -13 mmHg in controls); reduced kidney Ang-II/I ratio. nih.gov
Sprague-Dawley rats infused with Val(5)-Angiotensin IILosartan (AT1 Receptor Blocker)Markedly diminished the increase in intrarenal Val(5)-Angiotensin II content; prevented blood pressure increase. oup.com
Immortalized rabbit proximal tubule cellsAT1 Receptor siRNAKnocked down AT1 receptor proteins by >70%; inhibited Val(5)-Angiotensin II endocytosis. nih.gov

Biomarker Potential of Angiotensin I, val(5)- and its Metabolites

The distinct structure of Val(5)-Angiotensin I makes it and its metabolites invaluable as research biomarkers to trace RAS pathway dynamics. Because it can be separated from endogenous Ile(5)-Angiotensin I and II using techniques like High-Performance Liquid Chromatography (HPLC) followed by radioimmunoassay (RIA), researchers can precisely track the fate of exogenously introduced angiotensin. nih.govphysiology.org

Studies involving the infusion of Val(5)-Angiotensin II into rats have shown that this not only leads to its own accumulation in plasma and kidney tissue but also stimulates a significant increase in the production of endogenous Ile(5)-Angiotensin II. physiology.orgnih.gov Specifically, infusion of Val(5)-Ang II resulted in a nearly 70% increase in kidney levels of endogenous Ile(5)-Ang II and a 93% increase in its urinary excretion. nih.gov This demonstrates that local RAS systems, particularly within the kidney, can be activated by circulating angiotensin, and measuring the ratio of the valine and isoleucine forms can quantify this effect.

This research has bolstered the emerging concept of using urinary RAS components as non-invasive biomarkers for the status of the intrarenal RAS. nih.govnih.gov Elevated urinary excretion of angiotensinogen, for instance, is now considered a potential biomarker for an activated intrarenal RAS in hypertensive and kidney disease patients. nih.gov The ability to use Val(5)-angiotensins to validate these relationships in experimental models is crucial. Advanced analytical methods, including mass spectrometry, are being developed that could further enhance the sensitivity and specificity of detecting these peptides, solidifying their potential in clinical diagnostics. nih.govresearchgate.net

Table 2: Changes in Angiotensin Levels in Rats Infused with Val(5)-Angiotensin II
AnalyteCompartmentChange ObservedImplicationReference
Ile(5)-Angiotensin II (Endogenous)PlasmaIncreased by 196.2% compared to sham.Systemic RAS activation. physiology.org
Ile(5)-Angiotensin II (Endogenous)KidneyIncreased by 69.9% compared to sham.Intrarenal RAS activation. physiology.org
Val(5)-Angiotensin II (Exogenous)KidneyAccounted for 52.5% of total kidney Angiotensin II.Significant renal uptake of circulating angiotensin. physiology.org
Urinary Ile(5)-Angiotensin II ExcretionUrineIncreased by 93.2% compared to preinfusion levels.Marker of increased endogenous Angiotensin II formation. physiology.orgnih.gov

High-Throughput Screening for Modulators of Val(5)-Angiotensin Metabolism

The discovery of novel therapeutic agents targeting the Val(5)-Angiotensin pathway can be accelerated through the development of high-throughput screening (HTS) assays. While HTS assays designed specifically for Val(5)-Angiotensin I metabolism are not yet widely established, principles from existing screening technologies can be adapted for this purpose. The primary targets for such screens would be the enzymes that metabolize Val(5)-Angiotensin I, chiefly ACE, and the receptors that mediate the effects of its product, Val(5)-Angiotensin II.

One potential approach is the development of a colorimetric or fluorometric assay to screen for inhibitors of ACE activity on the Val(5)-Angiotensin I substrate. This could be modeled after existing HTS methods for ACE inhibitors, which often use a synthetic substrate like hippuryl-histidyl-leucine (B1329654) (HHL). nih.gov By substituting HHL with Val(5)-Angiotensin I and using a detection method such as HPLC or mass spectrometry to quantify the product (Val(5)-Angiotensin II) or the remaining substrate, large chemical libraries could be screened for compounds that modulate ACE activity.

Cell-based HTS assays represent another powerful strategy. uib.no Such an assay could involve engineering a cell line to express the AT1 receptor and a reporter gene (e.g., luciferase or green fluorescent protein) linked to a downstream signaling element, such as a calcium-sensitive promoter. The addition of Val(5)-Angiotensin II would activate the receptor and trigger a measurable signal. This system could then be used to screen for compounds that act as antagonists (blocking the signal) or allosteric modulators of the AT1 receptor. Advanced techniques like Fluorescence Resonance Energy Transfer (FRET)-based biosensors could also be employed to detect conformational changes in the AT1 receptor or metabolizing enzymes upon binding to modulators, offering a highly sensitive and dynamic screening platform. researchgate.net

Interdisciplinary Approaches in Val(5)-Angiotensin Research

The complexity of the renin-angiotensin system and the pleiotropic effects of its components necessitate a deeply interdisciplinary research approach. The study of Val(5)-Angiotensin I and its pathways sits (B43327) at the intersection of multiple scientific fields, including pharmacology, physiology, molecular biology, nephrology, cardiology, and computational science.

Physiology and Nephrology: Research using Val(5)-Angiotensin II to probe the functions of the intrarenal RAS demonstrates a classic interdisciplinary synergy, clarifying how systemic signals impact local tissue-specific hormone systems in the kidney. nih.govnih.gov

Oncology and Pharmacology: Studies exploring the blockade of the AT1R pathway as a potential cancer therapy bridge cardiovascular pharmacology with oncology. preprints.org Since Val(5)-Angiotensin II acts on this same receptor, these findings suggest that modulators of its pathway could have applications beyond cardiovascular disease.

Neuroscience and Endocrinology: The RAS is also active in the brain, where it influences blood pressure control and hormonal secretion. nih.gov Investigating how Val(5)-angiotensins interact with the brain RAS requires collaboration between neuroscientists and endocrinologists to untangle central from peripheral effects.

Computational and Life Sciences: The design of new drugs targeting the AT1 receptor increasingly relies on computational methods. Techniques like 3D quantitative structure-activity relationship (3D-QSAR) studies are used to identify the key structural features required for a molecule to act as an antagonist, blending computational chemistry with molecular biology. physiology.org

Cardiology and Metabolism: The recognition that ARBs have metabolic benefits independent of blood pressure reduction highlights the link between the RAS, insulin (B600854) sensitivity, and adipocyte function. elpub.ru Understanding the full impact of modulating the Val(5)-Angiotensin pathway requires an integrated approach that considers its effects on the cardiovascular, renal, and metabolic systems simultaneously.

Future progress in the field will depend on fostering these collaborations to fully elucidate the role of Val(5)-Angiotensin I and its metabolites in health and disease and to translate these findings into novel therapeutic strategies.

Q & A

Q. Methodological Guidelines

  • Synthesis : Document solid-phase peptide synthesis (SPPS) conditions (e.g., resin type, coupling reagents) and purification steps (e.g., HPLC gradients).
  • Characterization : Provide NMR, MS, and HPLC chromatograms with peak integration data. Report purity thresholds (e.g., ≥95%) .
  • Storage : Specify lyophilization protocols and storage conditions (e.g., -80°C under argon) to prevent oxidation or hydrolysis .

How can researchers optimize analytical techniques to distinguish Angiotensin I, val(5)- from its metabolites in complex biological matrices?

Q. Advanced Technical Strategies

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use multiple reaction monitoring (MRM) for selective ion transitions.
  • Immunoaffinity Enrichment : Employ antibodies specific to the val(5) epitope to reduce background noise .
  • Data Validation : Cross-validate results with orthogonal methods (e.g., ELISA or surface plasmon resonance) .

What ethical and methodological considerations apply when extrapolating Angiotensin I, val(5)- findings from animal models to human physiology?

Q. Interdisciplinary Review

  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use .
  • Translational Gaps : Address interspecies differences (e.g., ACE isoform expression) using humanized mouse models or ex vivo human tissue assays .

How should conflicting data on the role of Angiotensin I, val(5)- in oxidative stress be critically evaluated?

Q. Critical Appraisal Steps

Source Evaluation : Prioritize peer-reviewed studies with transparent methods (e.g., detailed ROS measurement protocols).

Bias Assessment : Check for conflicts of interest (e.g., industry-funded studies).

Contextual Analysis : Differentiate between physiological vs. pathophysiological ROS levels and their experimental relevance .

What statistical approaches are recommended for analyzing dose-response relationships in Angiotensin I, val(5)- studies?

Q. Quantitative Methods

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50 values.
  • ANOVA with Post Hoc Tests : Compare multiple dose groups while controlling for Type I errors.
  • Power Analysis : Predefine sample sizes to ensure detectable effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.